Cas no 326611-59-0 (1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol)

1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol is a synthetic organic compound featuring a carbazole core linked to a 2,4-dimethoxyphenylamino-propan-2-ol moiety. This structure imparts unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The carbazole group enhances photophysical characteristics, while the dimethoxyphenyl and propanolamine segments contribute to solubility and reactivity. Potential applications include organic semiconductors, fluorescent probes, or intermediates in drug synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating tailored performance in specialized applications. The compound’s stability and functional group diversity make it a versatile candidate for further derivatization in advanced chemical development.
1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol structure
326611-59-0 structure
Product Name:1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol
CAS No:326611-59-0
MF:C23H24N2O3
MW:376.448266029358
CID:6431254
PubChem ID:2858743
Update Time:2025-06-13

1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol
    • 1-Carbazol-9-yl-3-(2,4-dimethoxy-phenylamino)-propan-2-ol
    • AKOS001026297
    • Oprea1_745471
    • 1-carbazol-9-yl-3-(2,4-dimethoxyanilino)propan-2-ol
    • Z56778288
    • AKOS016332931
    • 1-(9H-carbazol-9-yl)-3-((2,4-dimethoxyphenyl)amino)propan-2-ol
    • F1011-0232
    • SR-01000409424-1
    • EU-0002520
    • Oprea1_401397
    • 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol
    • SR-01000409424
    • CCG-15808
    • 326611-59-0
    • Inchi: 1S/C23H24N2O3/c1-27-17-11-12-20(23(13-17)28-2)24-14-16(26)15-25-21-9-5-3-7-18(21)19-8-4-6-10-22(19)25/h3-13,16,24,26H,14-15H2,1-2H3
    • InChI Key: UOVYLZWIMNCRQX-UHFFFAOYSA-N
    • SMILES: OC(CNC1C=CC(=CC=1OC)OC)CN1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 376.17869263g/mol
  • Monoisotopic Mass: 376.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 55.6Ų

1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol Pricemore >>

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Additional information on 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol

Research Brief on 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol (CAS: 326611-59-0)

The compound 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol (CAS: 326611-59-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly those involving protein-protein interactions and enzyme inhibition. The carbazole moiety, combined with the dimethoxyphenyl group, confers distinct electronic and steric properties that enhance its binding affinity to specific molecular targets. Computational modeling and in vitro assays have demonstrated promising results in targeting kinases and other enzymes implicated in inflammatory and oncogenic processes.

One of the most notable advancements in the study of this compound is its application in the development of novel anticancer agents. Preclinical trials have shown that 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt mitochondrial function and induce apoptosis in malignant cells. Further mechanistic studies are underway to elucidate its precise mode of action and optimize its pharmacokinetic properties.

In addition to its anticancer potential, this compound has also been investigated for its neuroprotective effects. Recent findings suggest that it may mitigate oxidative stress and neuroinflammation, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The dimethoxyphenyl group is thought to play a critical role in scavenging reactive oxygen species (ROS) and modulating inflammatory cytokines.

The synthesis of 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol has been refined to improve yield and purity, with recent protocols emphasizing green chemistry principles. Catalytic methods and solvent-free reactions have been employed to reduce environmental impact and enhance scalability. These advancements are crucial for transitioning from laboratory-scale production to industrial applications.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and realize the full therapeutic potential of 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol.

In conclusion, 1-(9H-carbazol-9-yl)-3-(2,4-dimethoxyphenyl)aminopropan-2-ol represents a versatile scaffold with broad applications in medicinal chemistry. Its unique structural attributes and multifaceted biological activities make it a compelling subject for ongoing research. Future studies should focus on elucidating its mechanisms of action, improving its drug-like properties, and exploring its efficacy in diverse disease models.

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